1-Adamantaneethylsulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

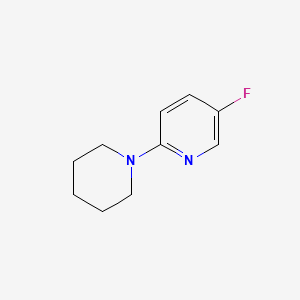

1-Adamantaneethylsulfonamide is a chemical compound with the formula C12H21NO2S and a molecular weight of 243.37 g/mol . It is a derivative of adamantane, a type of compound known for its unique cage-like structure . Adamantane derivatives have been widely used in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of adamantane derivatives, including 1-Adamantaneethylsulfonamide, often involves reactions with nitrogen-containing nucleophiles . The synthesis process typically involves the use of sulfuric acid as a medium . The exact synthesis process for 1-Adamantaneethylsulfonamide is not explicitly mentioned in the available literature.

Applications De Recherche Scientifique

Pharmacological Potential in Neurodegenerative Diseases

Adamantane-based compounds, including 1-Adamantaneethylsulfonamide, have been studied for their potential in treating neurodegenerative diseases. Compounds such as amantadine and memantine are currently used in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. The pharmacological profile of these compounds, including 1-fluoro- and 1-phosphonic acid adamantane derivatives, shows promise against Alzheimer's and Parkinson's diseases, offering potential directions for future research in medicinal chemistry and pharmacology (Dembitsky, Gloriozova, & Poroikov, 2020).

Antiviral Therapy

Adamantanes have also been evaluated in the context of antiviral therapy, particularly in treating influenza. Although resistance patterns have made the use of adamantanes less recommended for influenza treatment, their role in the development of antiviral drugs remains significant. The review of neuraminidase inhibitor susceptibility among influenza strains highlights the evolving landscape of antiviral resistance and the need for ongoing surveillance and research in antiviral therapy (Spanakis, Pitiriga, Gennimata, & Tsakris, 2014).

Chemical Properties and Applications

Research on the synthesis and chemical properties of adamantylated compounds, including nucleic bases and related compounds, has shown that these molecules occupy a special place in chemistry due to their unique structures and potential for creating effective and selective drugs. The last decade has seen advancements in overcoming limitations related to the synthesis and characterization of adamantyl-containing nucleic bases, indicating promising directions for further research (Shokova & Kovalev, 2013).

Orientations Futures

Adamantane derivatives, including 1-Adamantaneethylsulfonamide, have potential applications in the field of drug delivery and surface recognition . The development of novel adamantane-based structures and self-assembled supramolecular systems could be a promising area of future research . Further studies are needed to fully explore the potential applications of 1-Adamantaneethylsulfonamide and similar compounds.

Propriétés

IUPAC Name |

2-(1-adamantyl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLOGJHFNSMGRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

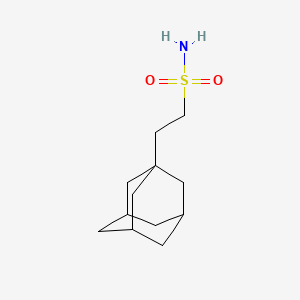

C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735085 |

Source

|

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantaneethylsulfonamide | |

CAS RN |

1283719-69-6 |

Source

|

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)